Lipophilicity (LogP) Comparison
The predicted octanol-water partition coefficient (LogP) for 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol is 2.065 [1]. This value represents a measurable increase in lipophilicity over the non-fluorinated parent compound, 4-(pyrrolidin-1-ylmethyl)phenol (CAS 72219-19-3), which has a reported XLogP of 1.9 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.065 (LogP) |
| Comparator Or Baseline | 4-(pyrrolidin-1-ylmethyl)phenol: 1.9 (XLogP) |
| Quantified Difference | +0.165 LogP units |
| Conditions | Predicted values (in silico) |
Why This Matters
This quantifiable increase in lipophilicity, resulting from the 2-fluoro substitution, directly impacts membrane permeability and ADME properties, making the compound a more suitable candidate for assays where enhanced cell penetration is a prerequisite.
- [1] Chemsrc. 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol. CAS 1260750-79-5. Data Source. View Source
